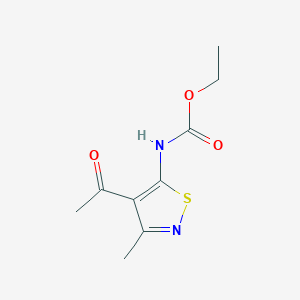

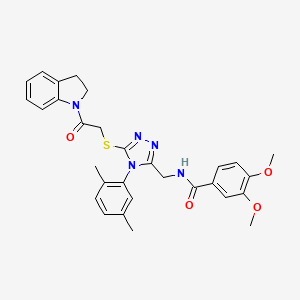

![molecular formula C21H21FN4O2S B2495365 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1396860-07-3](/img/structure/B2495365.png)

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide typically involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of related compounds often starts from basic building blocks such as fluoro-substituted benzene derivatives, which undergo successive reactions to introduce the desired functionalities and heterocyclic systems (Hao et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction studies, revealing their precise arrangement and conformation. The presence of heterocycles like benzothiazol and morpholine rings contributes to the compound's biological activity, with specific conformations being critical for interacting with biological targets. For instance, structural analysis of similar molecules has shown that they crystallize in specific systems, with intramolecular hydrogen bonds stabilizing the molecular structure (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is influenced by its functional groups and heterocyclic systems. These compounds can undergo various chemical reactions, including nucleophilic substitutions, which are facilitated by the presence of the electron-withdrawing fluorine atom and the electron-donating morpholine group. Such reactivity can be exploited in further chemical modifications and for the synthesis of derivatives with enhanced properties or specific biological activities.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its application in different domains. These properties depend on the molecular structure and the nature of functional groups present in the compound. Detailed analysis of similar compounds has been performed using techniques like IR, NMR, and mass spectrometry, providing insights into their physical characteristics (Jagtap et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives of fluoro-benzothiazole and evaluated their antimicrobial activities. These studies highlight the compound's effectiveness against a range of microbial strains, indicating its potential use in developing new antimicrobial agents. The structural modifications of these compounds significantly influence their biological activities, showcasing the importance of chemical synthesis in enhancing antimicrobial efficacy (Basoğlu et al., 2012), (Patel & Patel, 2010).

Antitumor and Antifungal Activities

Several studies have reported the synthesis of fluoro-substituted benzothiazole derivatives and their evaluation for antitumor and antifungal activities. These compounds demonstrate significant biological activities, which could be leveraged in the development of new cancer therapies and antifungal treatments. The ability of these derivatives to inhibit the growth of cancer cell lines and fungal strains suggests their potential in addressing unmet medical needs in oncology and infectious diseases (Hao et al., 2017), (Xu et al., 2007).

Biological Activities and Molecular Docking Studies

Research has also focused on exploring the broader biological activities of fluoro-benzothiazole derivatives, including their roles as enzyme inhibitors and their interactions with biological targets through molecular docking studies. These investigations provide insights into the molecular mechanisms underlying the compound's biological effects and its potential therapeutic applications beyond antimicrobial and antitumor activities. The detailed structure-activity relationships (SAR) and molecular docking results contribute to understanding how structural modifications can enhance biological efficacy and selectivity (Janakiramudu et al., 2017), (Kuramoto et al., 2003).

Eigenschaften

IUPAC Name |

1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2S/c22-15-1-6-18-19(11-15)29-21(24-18)26-12-14(13-26)20(27)23-16-2-4-17(5-3-16)25-7-9-28-10-8-25/h1-6,11,14H,7-10,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMKXFAPGBJXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)

![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)

![2-[2-(3-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2495299.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)

![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)